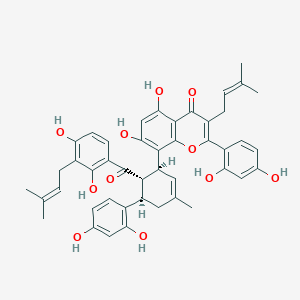

Kuwanon H

説明

Total Synthesis of Kuwanon H

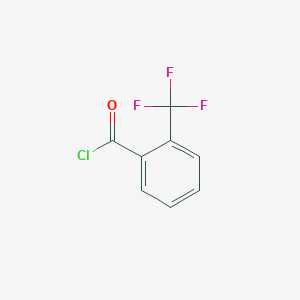

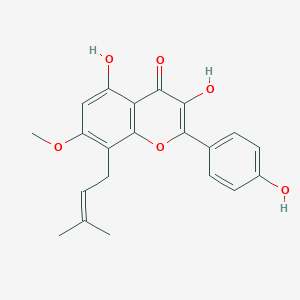

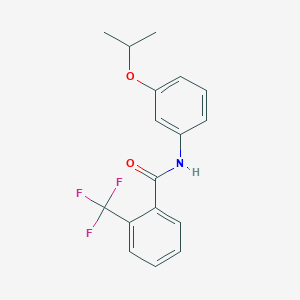

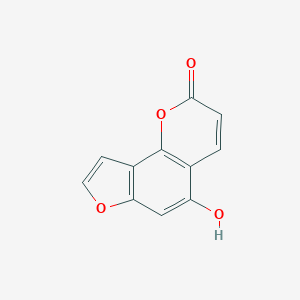

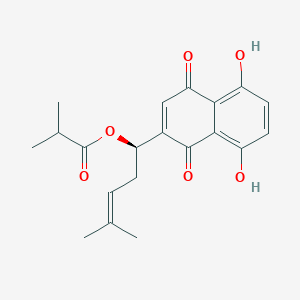

Kuwanon H is a rare natural polyphenol, part of the mulberry Diels-Alder-type adducts (MDAAs), which are biosynthetically derived from a [4 + 2]-cycloaddition of chalcones and dehydroprenylphenols. The total synthesis of kuwanon H has been achieved for the first time in a biomimetic manner, as reported in a study focusing on its bioactive properties. The synthesis process includes several key steps such as the Baker-Venkataraman rearrangement, alkylation of β-diketone, intramolecular cyclization, and Suzuki-Miyaura coupling to construct the subunit diene .

Molecular Structure and Chemical Reactions

Kuwanon H has been identified as a specific antagonist for the GRP-preferring receptor. It inhibits the binding of gastrin-releasing peptide (GRP) to its receptors in murine Swiss 3T3 fibroblasts with a Ki value of 290 nM. Additionally, kuwanon H is less potent in inhibiting the binding of bombesin to neuromedin B (NMB)-preferring receptors. The compound has been shown to antagonize bombesin-induced increases in cytosolic free calcium concentration and GRP-induced DNA synthesis in Swiss 3T3 cells, indicating its potential for studying the physiological and pathological roles of GRP .

Physical and Chemical Properties Analysis

Kuwanon H exhibits significant biological activity, particularly in the context of melanoma treatment. It has been found to inhibit melanoma cell growth both in vitro and in vivo. The mechanism of action involves inducing cytotoxic endoplasmic reticulum (ER) stress, which leads to reduced cell viability and apoptosis. Kuwanon H also affects autophagy by inducing autophagysome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis and impairs autophagy flux, contributing to its anticancer effects. Furthermore, kuwanon H enhances the sensitivity of melanoma cells to cisplatin by impairing autophagy degradation of reactive oxygen species and damaged mitochondria .

科学的研究の応用

1. Anti-Inflammatory and Anti-Allergic Effects Kuwanon H, along with other compounds from Morus alba, has shown potential in anti-inflammatory and anti-allergic applications. Studies have identified its ability to inhibit nuclear transcription factor κB activity, which is crucial in managing inflammatory responses. Furthermore, its effects on MC/9 mast cells and HaCaT keratinocytes suggest potential for treating allergic and inflammatory skin diseases such as atopic dermatitis (Zelová et al., 2014), (Jin et al., 2019).

2. Antibacterial Activity Against Oral Pathogens A significant application of Kuwanon H is its antibacterial activity, particularly against oral pathogens like Streptococcus mutans, which is responsible for dental caries. The compound has been shown to exert a bactericidal effect, indicating its potential as a natural therapeutic agent in oral health (Park et al., 2003).

3. Photoprotective Effects Kuwanon H has also been researched for its photoprotective effects, particularly in the context of preventing DNA damage caused by UVA in human epidermal keratinocytes. This points towards its potential use in skin care and protection against UV-induced skin damage (Hu et al., 2015).

4. Potential in Treating MRSA Infections The compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare due to antibiotic resistance. Kuwanon H and related compounds have demonstrated the ability to disrupt membrane permeability and dissipate the proton motive force in MRSA, suggesting its role in developing new antibacterial strategies (Wu et al., 2019).

5. Skin Depigmentation Effects Kuwanon H has been identified for its skin depigmenting effects. It has been found effective in different melanocyte systems and artificial skin models, indicating its potential as a natural ingredient for skin whitening products (Hu et al., 2017).

特性

IUPAC Name |

8-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPTKFKCCNXNH-QXGWMLRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318627 | |

| Record name | Kuwanon H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kuwanon H | |

CAS RN |

76472-87-2 | |

| Record name | Kuwanon H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76472-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kuwanon H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076472872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kuwanon H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kuwanon H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q5M4B5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)